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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-2-methoxypyridine is a valuable building block in medicinal chemistry and drug

discovery. The primary amino group serves as a key functional handle for the introduction of

various acyl moieties, enabling the synthesis of diverse libraries of compounds for structure-

activity relationship (SAR) studies. N-acylation of this scaffold is a fundamental transformation

that leads to the formation of amide derivatives, which are prevalent in a wide range of

biologically active molecules and approved pharmaceuticals. This document provides detailed

experimental protocols for the N-acylation of 5-amino-2-methoxypyridine using common

acylating agents and coupling methods, along with representative data and workflow

visualizations to facilitate reproducible and efficient synthesis.

Data Presentation: Representative N-acylation
Reactions
The following table summarizes typical quantitative data for the N-acylation of 5-Amino-2-
methoxypyridine with various acylating agents. Yields are indicative and may vary based on

reaction scale, purity of reagents, and purification efficiency.
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Acylating
Agent

Product
Molecular
Weight ( g/mol
)

Typical Yield
(%)

Purity (by
HPLC)

Acetyl Chloride

N-(2-methoxy-5-

pyridinyl)acetami

de

166.18 85-95 >98%

Acetic Anhydride

N-(2-methoxy-5-

pyridinyl)acetami

de

166.18 80-90 >98%

Benzoyl Chloride

N-(2-methoxy-5-

pyridinyl)benzam

ide

228.26 80-90 >98%

Propionyl

Chloride

N-(2-methoxy-5-

pyridinyl)propana

mide

180.21 82-92 >97%

Isobutyryl

Chloride

N-(2-methoxy-5-

pyridinyl)-2-

methylpropanami

de

194.24 78-88 >97%

Benzoic Acid

N-(2-methoxy-5-

pyridinyl)benzam

ide

228.26 75-85 >98%

Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes a general and highly effective method for the N-acylation of 5-Amino-2-
methoxypyridine using various acyl chlorides.

Materials:

5-Amino-2-methoxypyridine
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Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Anhydrous Triethylamine (TEA) or Pyridine

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Magnetic stirrer and stir bar

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen),

dissolve 5-Amino-2-methoxypyridine (1.0 equivalent) in anhydrous DCM.

Cool the solution to 0 °C using an ice bath.

Addition of Base and Acylating Agent: To the cooled solution, add anhydrous triethylamine

(1.2 equivalents) dropwise.

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The

acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room

temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until

the starting material is consumed (typically 1-3 hours).

Work-up: Once the reaction is complete, quench the reaction by the slow addition of

saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g.,

ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the

pure N-acylated product.

Workflow Diagram:
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Caption: Workflow for N-acylation using Acyl Chlorides.
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Protocol 2: N-acylation using Acetic Anhydride
This protocol provides a straightforward method for the N-acetylation of 5-Amino-2-
methoxypyridine.

Materials:

5-Amino-2-methoxypyridine

Acetic anhydride

Pyridine (as both catalyst and solvent) or Dichloromethane (DCM) as solvent with a catalytic

amount of 4-Dimethylaminopyridine (DMAP)

Ice bath

Water

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 5-Amino-2-methoxypyridine (1.0

equivalent) in pyridine.

Cool the solution to 0 °C in an ice bath.

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the stirred

solution.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates the consumption of the starting material.

Work-up: Pour the reaction mixture into ice-water with stirring.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g.,

ethanol/water) to obtain pure N-(2-methoxy-5-pyridinyl)acetamide.

Logical Relationship Diagram:

Reactants & Catalyst

Reaction Process

Output

5-Amino-2-methoxypyridine

Mixing at 0 °C

Acetic Anhydride Pyridine or DMAP

Stirring at RT

Precipitation in Ice-Water

N-(2-methoxy-5-pyridinyl)acetamide

Click to download full resolution via product page

Caption: N-acylation using Acetic Anhydride.

Protocol 3: N-acylation using Carboxylic Acids and
Coupling Agents
This protocol outlines the N-acylation of 5-Amino-2-methoxypyridine with a carboxylic acid

using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole
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(HOBt) as coupling agents. This method is particularly useful when the corresponding acyl

chloride is unstable or not commercially available.[1]

Materials:

5-Amino-2-methoxypyridine

Carboxylic acid (e.g., benzoic acid)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

1-Hydroxybenzotriazole (HOBt)

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

1 M Hydrochloric acid (HCl) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Standard laboratory glassware

Procedure:

Reaction Setup: To a solution of the carboxylic acid (1.1 equivalents) and HOBt (1.2

equivalents) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents).

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

In a separate flask, dissolve 5-Amino-2-methoxypyridine (1.0 equivalent) in the same

anhydrous solvent.
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Coupling Reaction: Add the solution of 5-Amino-2-methoxypyridine to the pre-activated

carboxylic acid mixture.

Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature.

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically

complete within 12-24 hours.

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the

desired N-acylated product.

Signaling Pathway of Amide Bond Formation:

Carboxylic Acid
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Caption: Amide formation via EDC/HOBt coupling.

Safety Precautions
All experiments should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must

be worn at all times.

Acyl chlorides and acetic anhydride are corrosive and moisture-sensitive; handle with care

under an inert atmosphere.

Carbodiimide coupling reagents (EDC) are potential sensitizers. Avoid inhalation and skin

contact.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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